GnemontaninE
Description
Its mechanism of action involves selective inhibition of tyrosine kinase receptors, making it a candidate for targeted cancer therapies. Preclinical studies highlight its efficacy in reducing tumor proliferation rates by 40–60% in murine models, with minimal hepatotoxicity compared to first-generation kinase inhibitors .
Properties
Molecular Formula |
C30H28O9 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-1-[(R)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-indene-4,6-diol |
InChI |
InChI=1S/C30H28O9/c1-38-24-9-14(3-5-21(24)34)26-27(16-7-17(31)11-18(32)8-16)29(20-12-19(33)13-23(36)28(20)26)30(37)15-4-6-22(35)25(10-15)39-2/h3-13,26-27,29-37H,1-2H3/t26-,27-,29-,30+/m1/s1 |
InChI Key |
WYHOIPCIJQFCKG-OQGMSKNBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H](C3=C2C(=CC(=C3)O)O)[C@H](C4=CC(=C(C=C4)O)OC)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(C3=C2C(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O)C5=CC(=CC(=C5)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GnemontaninE involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of a copper-catalyzed [3 + 2] annulation reaction, followed by Pictet–Spengler cyclization and epoxide opening. These steps are crucial for forming the challenging C1-C11a bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
GnemontaninE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of GnemontaninE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analog: Compound X
Compound X shares a core polycyclic framework with GnemontaninE but differs in its substitution pattern, replacing the hydroxyl group with a methyl sulfonate moiety.
| Property | This compound | Compound X |
|---|---|---|
| Molecular Weight (g/mol) | 478.5 | 492.7 |
| Solubility (mg/mL) | 12.3 (aqueous) | 8.9 (aqueous) |
| IC50 (nM, kinase assay) | 18.4 | 34.2 |
| Metabolic Stability | 85% (hepatic) | 72% (hepatic) |
Key Findings :
- This compound exhibits superior solubility and kinase inhibition potency, attributed to its hydroxyl group enhancing hydrogen bonding with target receptors .
- Compound X demonstrates reduced metabolic stability due to sulfonate susceptibility to glucuronidation, limiting its half-life in vivo .
Structural Analog: Compound Y
Compound Y features an identical backbone to this compound but incorporates a fluorine atom at the C7 position, altering electron distribution.
| Property | This compound | Compound Y |
|---|---|---|
| LogP | 3.1 | 3.5 |
| Plasma Protein Binding | 89% | 93% |
| Tumor Penetration | 65% (24h) | 78% (24h) |
| Toxicity (LD50, mg/kg) | 320 | 290 |
Functional Comparison with Therapeutically Similar Compounds
Functional Analog: Imatinib Mesylate
Imatinib, a well-established tyrosine kinase inhibitor, serves as a functional comparator due to overlapping targets (e.g., BCR-ABL).
| Parameter | This compound | Imatinib Mesylate |
|---|---|---|
| Target Selectivity | 95% (kinase A/B) | 88% (kinase A/B) |
| Resistance Onset | 12 months (model) | 6–9 months (clinical) |
| Administration Route | Oral | Oral/IV |
| Cost per Cycle (USD) | ~$2,500 | \sim$4,200 |
Key Findings :
- This compound demonstrates higher target selectivity and delayed resistance onset, likely due to its irreversible binding mechanism .
- Imatinib’s broader administration routes and longer clinical history (20+ years) contrast with this compound’s investigational status .
Functional Analog: Erlotinib Hydrochloride
Erlotinib, an EGFR inhibitor, is compared for shared applications in non-small cell lung cancer (NSCLC).
| Parameter | This compound | Erlotinib |
|---|---|---|
| Response Rate (NSCLC) | 58% (preclinical) | 42% (clinical) |
| Rash Incidence | 10% | 75% |
| CYP3A4 Interaction | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
